molecular formula C9H6FN3O3 B12125578 1-(4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid

1-(4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid

Katalognummer: B12125578
Molekulargewicht: 223.16 g/mol
InChI-Schlüssel: ZJMRVIMWJOAFNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a carboxylic acid group

Vorbereitungsmethoden

The synthesis of 1-(4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 4-fluorobenzoyl hydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Analyse Chemischer Reaktionen

1-(4-Fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, resulting in the introduction of new substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorphenyl)-5-oxo-4H-1,2,4-triazol-3-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

    1-(4-Chlorphenyl)-5-oxo-4H-1,2,4-triazol-3-carbonsäure: Ähnliche Struktur, aber mit einem Chlorsubstituenten anstelle von Fluor.

    1-(4-Methylphenyl)-5-oxo-4H-1,2,4-triazol-3-carbonsäure: Ähnliche Struktur, aber mit einer Methylgruppe anstelle von Fluor. Die Einzigartigkeit von 1-(4-Fluorphenyl)-5-oxo-4H-1,2,4-triazol-3-carbonsäure liegt in ihren spezifischen Substituenten, die ihre Reaktivität und biologische Aktivität beeinflussen können.

Eigenschaften

Molekularformel

C9H6FN3O3

Molekulargewicht

223.16 g/mol

IUPAC-Name

1-(4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C9H6FN3O3/c10-5-1-3-6(4-2-5)13-9(16)11-7(12-13)8(14)15/h1-4H,(H,14,15)(H,11,12,16)

InChI-Schlüssel

ZJMRVIMWJOAFNW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2C(=O)NC(=N2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.